molecular formula C22H28O4 B3087249 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester CAS No. 1171923-83-3

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Cat. No.: B3087249
CAS No.: 1171923-83-3
M. Wt: 356.5 g/mol
InChI Key: LHMVQKIGDGXPRU-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid esters. These compounds are often used in various chemical and industrial applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. This can be achieved through the reaction of 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid.

    Reduction: 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-tert-butylphenoxy)benzoate
  • Methyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)benzoate
  • Methyl 2-(4-methoxyphenyl)benzoate

Uniqueness

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is unique due to its specific structural features, such as the tert-butyl and methoxy groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 2-[(5-tert-butyl-2-methylphenyl)methoxymethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-15-10-11-18(22(2,3)4)12-17(15)14-26-13-16-8-7-9-19(24-5)20(16)21(23)25-6/h7-12H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMVQKIGDGXPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)COCC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132092
Record name Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171923-83-3
Record name Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171923-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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